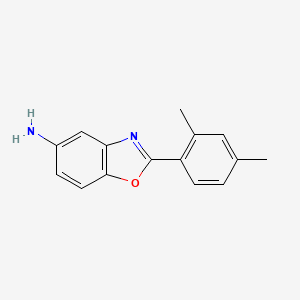

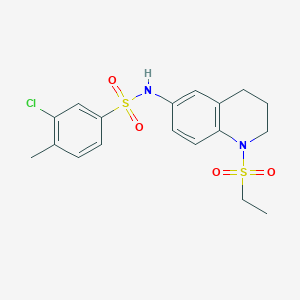

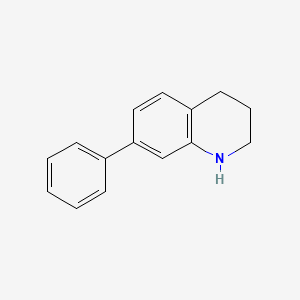

2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine (DMBXA) is an aromatic heterocyclic compound with a wide range of uses. It is used as a precursor to a variety of pharmaceuticals, dyes, and other compounds. It is also used as an intermediate in the synthesis of many organic compounds. The compound has been studied extensively for its potential medicinal and therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity of n-Anthranilic Acid Derivatives

Research by Noubade et al. (2009) delves into the synthesis of various derivatives of 2-[(2, 3-dimethylphenyl) amino] benzocarbohydrazide and their subsequent transformation into different compounds, involving the use of phosphorus oxy chloride and other reagents. These compounds were characterized based on IR, 1HNMR, mass spectral data, and elemental analysis, highlighting a methodology for the synthesis of complex organic compounds with potential biological applications (Noubade, Prasad, Kumar, & Udupi, 2009).

Synthesis and Transformation of Isoxazoles

Synthesis of Functionally Substituted Isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile

Potkin et al. (2009) explored the transformations of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, including Curtius rearrangement, to form 5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine. The study synthesized sulfonamides and urea derivative containing 5-(2,5-dimethylphenyl)isoxazole fragments, presenting a detailed synthetic route and the potential applications of these functionally substituted isoxazoles (Potkin, Petkevich, & Zalesskaya, 2009).

Antimicrobial Activities of Triazole Derivatives

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives

This study by Bektaş et al. (2007) presents the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from various ester ethoxycarbonylhydrazones with primary amines. The compounds showed promising antimicrobial activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Properties of Aromatic Poly(Ether-Imide)

Synthesis and Evaluation of Properties of Novel Aromatic Poly(Ether-Imide) with Benzazole Pendent Groups and Flexible Ether Linkages

Toiserkani (2011) investigated the synthesis of new bis(ether-amine) monomers and their subsequent polymerization into poly(ether-imide)s (PEIs) bearing pendent benzimidazole, benzoxazole, or benzothiazole groups. These PEIs exhibited high glass transition temperatures and thermal stability, suggesting their utility in high-performance polymer applications (Toiserkani, 2011).

Synthesis and Evaluation of Antioxidant Activities

Synthesis, Antioxidant Activities, and Urease Inhibition of Some New 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives

Khan et al. (2010) synthesized new series of derivatives and screened them for antioxidant and urease inhibition activities. The study found that certain compounds exhibited excellent activities, showing potential for therapeutic applications (Khan et al., 2010).

properties

IUPAC Name |

2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-5-12(10(2)7-9)15-17-13-8-11(16)4-6-14(13)18-15/h3-8H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOCJCMJGZYXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2583144.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2583146.png)

![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide](/img/structure/B2583149.png)

![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2583159.png)

![7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B2583164.png)